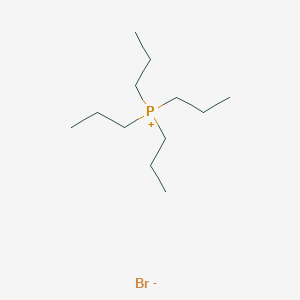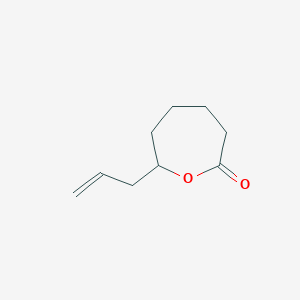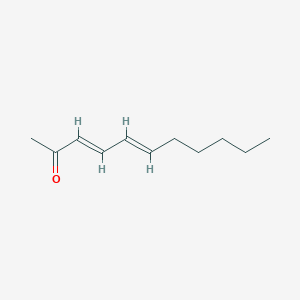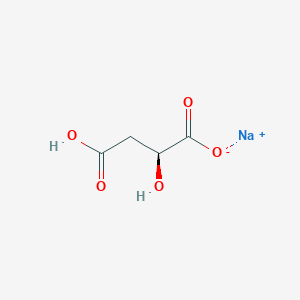
(2S)-2-hydroxybutanedioic acid, sodium salt
Vue d'ensemble
Description
“(2S)-2-hydroxybutanedioic acid, sodium salt” is a sodium salt variant of a hydroxybutanedioic acid. Salts are typically formed when an acid reacts with a base, resulting in the acid’s hydrogen being replaced by a metal, in this case, sodium .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include aspects like solubility, melting point, boiling point, and reactivity . Specific properties for “(2S)-2-hydroxybutanedioic acid, sodium salt” are not available in my sources.Applications De Recherche Scientifique
Food Industry
DL-Malic acid monosodium salt is used as a buffering agent and humectant in the food industry . It is an authorized food additive in the European Union (EU) for use in a number of foods . It is also used as a preservative in feed and an acidity regulator in feed for cats and dogs .
Cosmetics Industry
In the cosmetics industry, DL-Malic acid monosodium salt functions as a skin-conditioning agent and humectant . It is also reported to function as a fragrance ingredient and a pH adjuster .
Animal Nutrition
DL-Malic acid monosodium salt is used in animal nutrition. It has been found to be safe for all animal species at the highest typical use level of 1,600 mg malic acid/kg complete feedingstuffs .
Pharmaceutical Industry
DL-Malic acid monosodium salt is used in the pharmaceutical industry. It is used in the production of pharmaceuticals due to its buffering capacity .
Chemical Industry
In the chemical industry, DL-Malic acid monosodium salt is used due to its chemical properties. It is an odourless white powder with a formula weight of 156.1 and is not less than 99.0% on the dried basis .
Environmental Applications
Malates, including DL-Malic acid monosodium salt, are components of the diet of humans and animals and are rapidly and completely metabolized to CO2. Consequently, their use in animal production would not pose a risk to the environment .
Biotechnology
In biotechnology, malic acid and its salts, including DL-Malic acid monosodium salt, are involved in the citric acid cycle, also known as the tricarboxylic acid (TCA) cycle or Krebs cycle .
Agriculture
While specific applications of DL-Malic acid monosodium salt in agriculture are not directly mentioned in the search results, its role in animal nutrition and its environmental safety suggest potential uses in agricultural practices .
Mécanisme D'action
Target of Action
DL-Malic acid monosodium salt, also known as (2S)-2-hydroxybutanedioic acid, sodium salt, (-)-Sodium hydrogen malate, or L-(-)-Malic acid sodium salt, primarily targets the malic enzyme (ME1) . This enzyme is widespread in all kinds of organisms and plays a crucial role in the provision of NADPH to promote desaturation and elongation reactions leading to the formation of polyunsaturated fatty acids (PUFAs) in some oleaginous organisms .
Mode of Action
The compound interacts with its target, the malic enzyme, by serving as a substrate. The malic enzyme catalyzes the reversible oxidative decarboxylation of malate to pyruvate, CO2, and NAD(P)H in the presence of a divalent metal ion . This interaction results in changes in the enzyme’s activity and the production of NADPH.
Biochemical Pathways
The primary biochemical pathway affected by DL-Malic acid monosodium salt is the malate-pyruvate pathway . This pathway involves the conversion of malate to pyruvate, a key intermediate in several metabolic pathways. The action of DL-Malic acid monosodium salt on the malic enzyme increases the production of NADPH, which is required for lipid synthesis and fatty acid desaturation .
Pharmacokinetics
It is known that the compound is an odourless white powder and is freely soluble in water . These properties suggest that the compound may have good bioavailability.
Result of Action
The action of DL-Malic acid monosodium salt results in increased neutral and total lipid content and significantly increased saturated fatty acids (SFAs) and polyunsaturated fatty acids (PUFAs) . Additionally, increased ME1 activity is accompanied by elevated NADPH content , indicating that increased ME1 activity produces additional NADPH compared with that of the wild type .
Propriétés
IUPAC Name |
sodium;(2S)-2,4-dihydroxy-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJOZCIMYABYPO-DKWTVANSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892501 | |
| Record name | Butanedioic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxybutanedioic acid, sodium salt | |
CAS RN |
68303-40-2 | |
| Record name | Butanedioic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-Malic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium hydrogen malate influence plant physiology?
A1: Sodium hydrogen malate plays a crucial role in the dark fixation of carbon dioxide in plants. Research indicates that when supplied with bicarbonate ions, both Arrhenatherum elatius and Deschampsia flexuosa incorporate carbon primarily into malate within hours []. This process leads to a significant increase in the total acid content of roots, primarily due to malate accumulation []. Notably, the response to malate varies between plant species. While Deschampsia flexuosa exhibits root growth inhibition across a range of malate concentrations, Arrhenatherum elatius shows stimulation at low concentrations and only slight inhibition at higher levels []. This suggests a complex interplay between malate levels and plant physiology.
Q2: Can sodium hydrogen malate be used in organic synthesis?
A2: Yes, sodium hydrogen malate can be utilized in the synthesis of naturally occurring coumarins. A study demonstrated the efficient synthesis of umbelliferone and daphnetin, two bioactive coumarins, by reacting resorcinol or phloroglucinol with sodium hydrogen malate under microwave irradiation with catalytic sulfuric acid []. This method offers a rapid and convenient route for obtaining these valuable compounds.
Q3: Are there applications for sodium hydrogen malate in food science?
A3: Research suggests that partially neutralized polycarboxylic acids, specifically including sodium hydrogen malate, are being explored as coating agents for food-grade particles []. This approach aims to enhance the properties and functionality of food ingredients.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



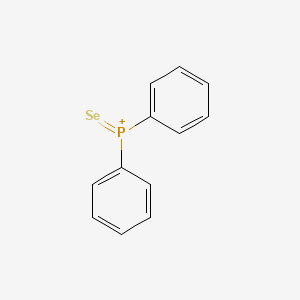
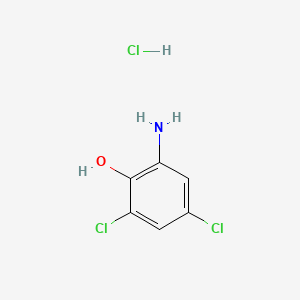
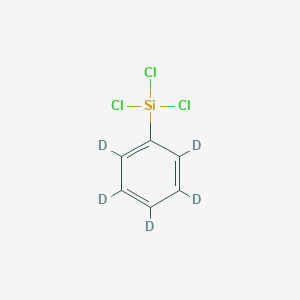
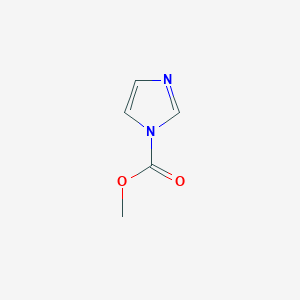

![1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3334315.png)
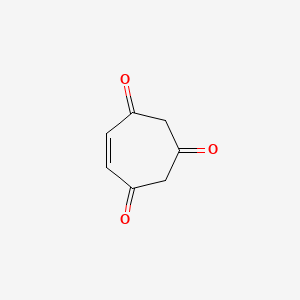
![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)
